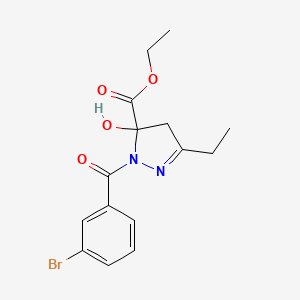
ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate, also known as BDP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In anti-inflammatory research, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in the production of inflammatory mediators. In antifungal research, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, which is an enzyme that plays a role in the synthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In anti-inflammatory research, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In antifungal research, this compound has been shown to disrupt fungal cell membrane integrity, leading to cell death.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility, which may limit its use in aqueous systems, and its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate research, including the development of new synthetic methods for this compound and its derivatives, the exploration of new applications in various fields, including drug discovery and catalysis, and the elucidation of the mechanism of action and biochemical and physiological effects of this compound. Additionally, the development of new analytical techniques for the detection and quantification of this compound in complex matrices, such as biological samples and environmental samples, may also be an area of future research.
Properties
IUPAC Name |
ethyl 2-(3-bromobenzoyl)-5-ethyl-3-hydroxy-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-3-12-9-15(21,14(20)22-4-2)18(17-12)13(19)10-6-5-7-11(16)8-10/h5-8,21H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSKFBOMCHFDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(=O)OCC)O)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


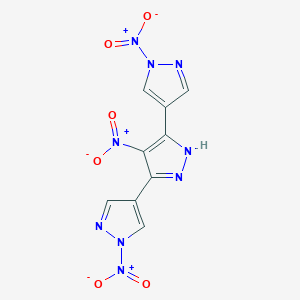
![4-phenyl-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4289767.png)
![2-amino-1-(4-bromophenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)
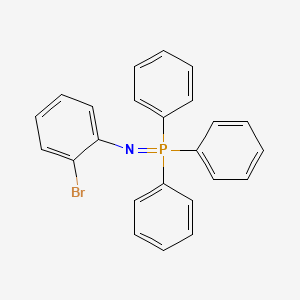

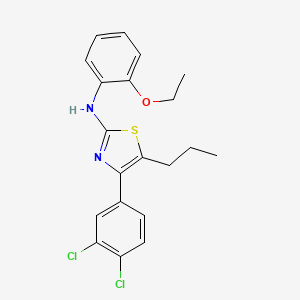
![ethyl 4-[4-(dibromomethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289815.png)
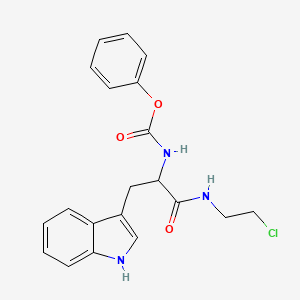
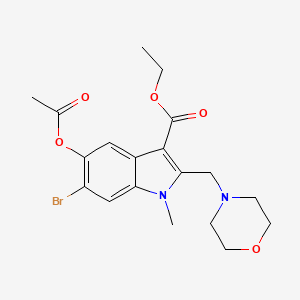
![1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)
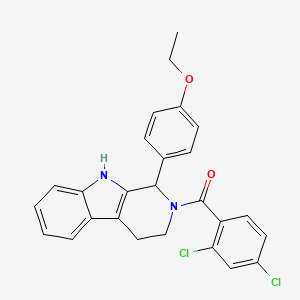
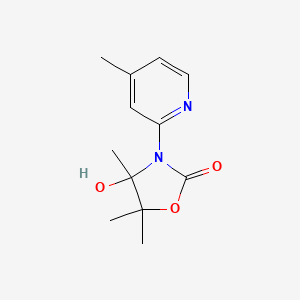
![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4289869.png)
![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)
